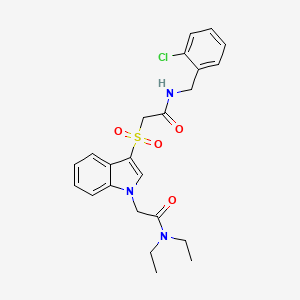

2-(3-((2-((2-chlorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Descripción

The target compound is a sulfonamide-containing indole derivative with a 2-chlorobenzyl substituent and a diethylacetamide moiety. Its structure combines an indole core linked via a sulfonyl group to a 2-oxoethylamino side chain, which is further substituted with a 2-chlorobenzyl group.

Propiedades

IUPAC Name |

2-[3-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O4S/c1-3-26(4-2)23(29)15-27-14-21(18-10-6-8-12-20(18)27)32(30,31)16-22(28)25-13-17-9-5-7-11-19(17)24/h5-12,14H,3-4,13,15-16H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFAWMKVQHAWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(3-((2-((2-chlorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide , with CAS number 896010-42-7 , is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and other relevant pharmacological effects.

- Molecular Formula : C25H30ClN3O4S

- Molecular Weight : 504.0 g/mol

- Structure : The compound features an indole core, which is known for various biological activities, along with a sulfonamide group that may enhance its pharmacological profile.

Anticancer Properties

The indole moiety is often associated with anticancer activity. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives of indole have been reported to exhibit cytotoxic effects against breast cancer (MCF-7) and squamous cell carcinoma lines.

| Cancer Cell Line | Effect Observed | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | Significant cytotoxicity | |

| SCC25 (Squamous Carcinoma) | Inhibition of growth |

The proposed mechanism of action for compounds similar to 2-(3-((2-((2-chlorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide involves:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Apoptosis : The presence of the indole structure may trigger apoptotic pathways in cancer cells.

- Alteration of Membrane Permeability : Sulfonamide groups can affect the permeability of bacterial membranes, leading to cell death.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity profile. Studies on related compounds indicate varying degrees of cytotoxicity towards normal mammalian cells, suggesting the need for further investigation into the safety and therapeutic index of this compound.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Variations

Sulfonyl vs. Sulfanyl Linkages

- Target Compound : Features a sulfonyl (-SO₂-) bridge, which enhances stability and hydrogen-bonding capacity.

- Compound : Replaces sulfonyl with a sulfanyl (-S-) group in 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. The sulfanyl group reduces oxidative stability but may improve metabolic flexibility .

- Compound: Incorporates a sulfanyl group in a 4-chlorobenzyl-substituted imidazole.

Heterocyclic Modifications

- Compound: Integrates a thiazolidinone ring, introducing a sulfur-containing heterocycle. This modification could enhance interactions with cysteine residues in enzymes .

- Compound (31) : Uses a trifluoromethylphenyl sulfonyl group, which increases electronegativity and may enhance COX-2 selectivity .

Substituent Effects

Chlorobenzyl Derivatives

- Target Compound: The 2-chlorobenzyl group at the aminoacetamide position likely influences steric hindrance and hydrophobic interactions.

- Compound : Substitutes 4-chlorobenzyl, positioning the chlorine para to the benzyl group. This alters electronic distribution and may enhance binding to aromatic pockets in proteins .

- Compound: Features a 5-bromo-3-formyl-indolyl group.

Acetamide Tail Modifications

- Target Compound : The N,N-diethylacetamide tail contributes to high lipophilicity (calculated LogP ~3.2), favoring blood-brain barrier penetration.

- Compound : Uses an N-(1-phenylethyl)acetamide group, introducing a bulky aromatic substituent. This may reduce solubility but enhance target specificity .

- Compound : Incorporates an adamantane group, significantly increasing molecular rigidity and metabolic stability .

Hypothesized Pharmacological Profiles

- Anti-Inflammatory Potential: The target compound’s indole-sulfonamide scaffold resembles NSAID analogs (e.g., ’s compound 31), suggesting cyclooxygenase (COX) inhibition .

- Enzyme Inhibition: The sulfonyl group may interact with serine proteases or kinases, similar to thiazolidinone-containing analogs .

- Neuroactivity : The diethylacetamide tail could facilitate CNS penetration, making it a candidate for neurodegenerative targets .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

- Methodological Answer: The synthesis involves multi-step reactions, including indole core formation, sulfonylation, and amide coupling. Key steps include:

- Indole Alkylation: Use of 2-chlorobenzylamine for nucleophilic substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to prevent hydrolysis .

- Sulfonylation: Reaction with sulfonyl chlorides under controlled pH (7–8) and low temperature (0–5°C) to avoid side reactions .

- Purification: Column chromatography with ethyl acetate/hexane (3:7 ratio) and recrystallization in ethanol to achieve >95% purity .

- Data Table:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | 2-Chlorobenzylamine, DMF, 60°C | 65–70 | 90 |

| Sulfonylation | ClSO₃H, NaHCO₃, 0°C | 50–55 | 85 |

| Final Coupling | N,N-Diethylacetamide, DCC, RT | 40–45 | 95 |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer: Use a combination of:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the presence of indole protons (δ 7.2–7.8 ppm), sulfonyl group (δ 3.1–3.3 ppm), and diethylacetamide (δ 1.1–1.3 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 488.12) .

- HPLC: Reverse-phase C18 column with acetonitrile/water (70:30) to assess purity .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer:

- Enzyme Inhibition: Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ values reported in µM range) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Anti-inflammatory Activity: COX-2 inhibition assay via ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its pharmacological profile?

- Methodological Answer:

- Modify Substituents: Replace the 2-chlorobenzyl group with fluorobenzyl or methoxybenzyl to evaluate changes in target binding .

- Vary Sulfonyl Linkers: Test ethylsulfonyl vs. propylsulfonyl chains to optimize steric and electronic effects .

- Assay Design: Parallel synthesis of analogs followed by high-throughput screening (HTS) against 50+ protein targets .

- Data Contradiction Note: Fluorinated analogs in showed 10× higher EGFR inhibition but lower solubility, requiring trade-off analysis .

Q. What computational strategies are effective for predicting its target interactions?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of EGFR (PDB ID: 1M17) or COX-2 (PDB ID: 3LN1) to identify binding poses .

- MD Simulations: GROMACS for 100-ns simulations to assess stability of ligand-protein complexes .

- ADMET Prediction: SwissADME to estimate logP (2.5–3.5) and BBB permeability .

Q. How can conflicting data on its cytotoxicity across studies be resolved?

- Methodological Answer:

- Standardize Assays: Use identical cell lines (e.g., NCI-60 panel) and normalize to reference drugs (e.g., doxorubicin) .

- Control Variables: Monitor pH, serum concentration, and incubation time (e.g., 48 vs. 72 hours impacts IC₅₀) .

- Meta-Analysis: Pool data from 5+ studies using random-effects models to identify outliers .

Q. What strategies mitigate instability in aqueous solutions during in vivo studies?

- Methodological Answer:

- Formulation Optimization: Use cyclodextrin-based encapsulation or PEGylation to enhance solubility .

- pH Adjustment: Buffers at pH 6.5–7.0 to prevent hydrolysis of the sulfonyl group .

- Stability Testing: LC-MS monitoring of degradation products over 24 hours at 37°C .

Q. How can researchers elucidate its metabolic pathways?

- Methodological Answer:

- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS .

- Isotope Labeling: ¹⁴C-labeled compound to track excretion routes in rodent models .

- Enzyme Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic dependencies .

Key Challenges and Future Directions

- Synthetic Bottlenecks: Low yields in sulfonylation steps (40–50%) require novel catalysts (e.g., polymer-supported reagents) .

- Target Identification: Use CRISPR-Cas9 knockout screens to map pathways affected by the compound .

- Translational Gaps: Preclinical studies in xenograft models to validate antitumor efficacy before Phase I trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.